N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUQCYSJBLKORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves multiple steps One common method starts with the sulfonation of 2,5-dimethoxybenzene to introduce the sulfonamide group This is followed by bromination to add the bromine atom at the 4-position of the benzene ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Chemical Reactions Involving Sulfonamides
Sulfonamides are versatile compounds that can undergo various chemical reactions, including nucleophilic substitution, Suzuki cross-coupling, and deprotection reactions. For instance, N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide can undergo Suzuki cross-coupling with boronic acids to form biphenyl derivatives .
Nucleophilic Substitution
Nucleophilic substitution is a common reaction for sulfonamides, where the sulfonyl chloride reacts with an amine to form the sulfonamide. This reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane .
Suzuki Cross-Coupling
Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction is catalyzed by palladium and often requires a base like potassium carbonate or sodium hydroxide .
Deprotection Reactions
Deprotection reactions are used to remove protecting groups from the sulfonamide derivatives. For example, BBr is commonly used to demethylate methoxy groups in sulfonamide derivatives .
Reaction Conditions and Yields
The reaction conditions and yields for sulfonamide reactions can vary significantly based on the specific reactants and catalysts used. For instance, the Suzuki cross-coupling of N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide with boronic acids yields biphenyl derivatives with yields ranging from 72% to 92% .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, such as substitution and oxidation-reduction processes. The bromine atom in the compound allows for nucleophilic substitutions, facilitating the introduction of different functional groups into the molecular structure.
Synthetic Routes
The synthesis typically involves bromination followed by sulfonamide formation. One common method employs N-bromosuccinimide (NBS) under reflux conditions, often with a catalytic amount of benzoyl peroxide to enhance reaction efficiency.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have demonstrated that compounds with similar structural motifs can inhibit various cancer cell lines and microbial growth, suggesting that this compound may share similar properties .
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonamide moiety is particularly noted for its ability to interfere with enzyme functions critical in disease pathways.
Pharmaceutical Applications
Potential as a Pharmaceutical Intermediate
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its unique structure may allow it to serve as an active ingredient in new therapeutic agents targeting various diseases, including cancers and infectious diseases .
Industrial Applications
Development of Specialty Chemicals
In industrial settings, this compound is utilized in the formulation of specialty chemicals that exhibit specific properties desirable in various applications. Its unique chemical structure allows for the development of materials with tailored functionalities.
Case Study 1: Anticancer Activity
A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicative of their potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10.5 |
| Compound B | HeLa | 8.3 |
| This compound | A549 | TBD |
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of sulfonamides similar to this compound. The study found that these compounds effectively inhibited bacterial growth in vitro.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making the compound useful in antimicrobial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
The physicochemical and biological properties of sulfonamides are highly dependent on substituent effects. Below, N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is compared with three analogs:
Table 1: Substituent Effects on Key Properties
*LogP: Calculated octanol-water partition coefficient.
Key Findings:
However, its larger atomic radius reduces solubility relative to the fluoro analog (0.15 vs. 0.50 mg/mL) . Iodo-substituted analogs (e.g., 2-iodo derivative) exhibit higher LogP and lower solubility due to increased hydrophobicity.
Alkyl/Aryl Groups :
- N-benzyl groups contribute to π-π stacking interactions in crystal lattices, as observed in SHELXL-refined structures, but increase steric hindrance compared to methyl or propyl groups .
- Ethyl vs. propyl substituents marginally affect solubility but alter metabolic stability in vivo.
Methoxy Positioning :
- 2,5-Dimethoxy substitution in the target compound creates a planar aromatic system, facilitating crystallographic packing. In contrast, 3,5-dimethoxy analogs show distorted ring conformations, affecting intermolecular interactions.
Biological Activity
N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is a compound with notable biological activities, particularly in the context of its potential therapeutic applications. This article delves into its structure-activity relationship (SAR), biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group that is crucial for its biological activity. Its chemical formula is , and it possesses the following structural characteristics:
- Benzyl group : Enhances lipophilicity and cell permeability.
- Bromo substituent : May impact the compound's reactivity and interaction with biological targets.
- Dimethoxy groups : Potentially involved in hydrogen bonding interactions that are important for binding affinity.
1. Inhibition of Protein Kinase Activity
Recent studies have shown that this compound can inhibit specific protein kinases, notably pyruvate kinase (PK) isoforms. In experiments conducted on HepG2 cells, the compound demonstrated significant inhibition of PKL activity, suggesting its role as a potential therapeutic agent for metabolic disorders such as MAFLD (Metabolic Associated Fatty Liver Disease) .
2. Modulation of Signaling Pathways
The compound has been implicated in modulating key signaling pathways such as NF-κB and ISRE (Interferon-Stimulated Response Element). In vitro studies indicated that it could prolong LPS-induced NF-κB signaling, which is crucial for immune responses . This modulation could be beneficial in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure influence its biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Removal of methoxy groups | Complete loss of activity |
| Replacement of bromo with chloro | Reduced potency |
| Addition of hydrogen bond acceptors | Enhanced activity |
These findings underscore the importance of specific functional groups in maintaining the compound's efficacy .
Case Study 1: HepG2 Cell Line Experiments
In a controlled study, this compound was administered to HepG2 cells at varying concentrations. The results demonstrated a dose-dependent inhibition of PKL activity:
- 10 µM concentration : 67.1% inhibition
- 20 µM concentration : Significant reduction in PKL levels
These results highlight the compound's potential as a cell-permeable inhibitor targeting liver metabolism .
Case Study 2: In Vivo Models
Further research involved administering the compound in animal models to assess its effects on lipid accumulation and metabolic regulation. The results indicated a significant decrease in triglyceride levels, suggesting therapeutic potential for treating metabolic disorders .
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonamide formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with N-benzyl-N-ethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone .
- Bromination : Electrophilic aromatic substitution (EAS) at the para position using brominating agents (e.g., Br₂/FeBr₃ or NBS in a polar solvent) .
- Purification : Column chromatography or recrystallization to isolate the product, verified via TLC and NMR .
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ with isotopic peaks for bromine) .
- Infrared (IR) Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Data Collection : Crystals grown via slow evaporation (e.g., DCM/hexane) are analyzed at 292 K using Mo-Kα radiation .
- Structure Refinement : Software like SHELXL refines bond lengths/angles, revealing torsional angles between the benzyl/ethyl groups and sulfonamide plane .
- Packing Analysis : Identifies intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) influencing crystallinity .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The 4-bromo group serves as a site for functionalization:
- Suzuki-Miyaura Coupling : React with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups .
- SNAr Reactions : Activate the bromine for nucleophilic substitution with amines/thiols in polar aprotic solvents (e.g., DMF) .
- Mechanistic Studies : Monitor reaction progress via ¹H NMR and LC-MS to optimize yields and minimize dehalogenation .
Q. What strategies are used to design derivatives for biological activity screening?
Methodological Answer:
Q. What computational methods predict the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G*) to predict redox behavior and charge distribution .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein binding pockets to assess bioavailability .
- Docking Studies : Use AutoDock Vina to screen against targets like kinases or GPCRs, guided by crystallographic data .
Data Contradictions and Resolution
Q. How to address discrepancies in reported crystallographic parameters?
Methodological Answer:
- Data Validation : Cross-check R-factor values (e.g., R < 0.05 for high-quality data) and thermal displacement parameters (Ueq) .
- Comparative Analysis : Benchmark against structurally analogous sulfonamides (e.g., N-(2-bromophenyl) derivatives ).
- Temperature Effects : Re-analyze datasets at varying temperatures (e.g., 100 K vs. 292 K) to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
